molecular formula C24H24N2O2S B15045341 1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl- CAS No. 92596-43-5

1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-

Cat. No.: B15045341
CAS No.: 92596-43-5
M. Wt: 404.5 g/mol
InChI Key: VGHWHOBOZFXCJT-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] is a bis-pyrrole derivative featuring two 2,5-dimethyl-1H-pyrrole units connected via a sulfonyldi-4,1-phenylene linker. This sulfonyl-bridged structure imparts unique electronic and steric properties, distinguishing it from analogous compounds with alternative linkers (e.g., ether, methylene) or substituents.

Properties

CAS No.

92596-43-5

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylphenyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C24H24N2O2S/c1-17-5-6-18(2)25(17)21-9-13-23(14-10-21)29(27,28)24-15-11-22(12-16-24)26-19(3)7-8-20(26)4/h5-16H,1-4H3

InChI Key

VGHWHOBOZFXCJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=CC=C4C)C)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis for 2,5-Dimethylpyrrole Precursors

The 2,5-dimethylpyrrole subunits are synthesized via the classic Paal-Knorr reaction, where 2,5-hexanedione undergoes cyclocondensation with ammonium acetate in acetic acid at 80–100°C for 6–8 hours. This method achieves yields of 85–92% with >95% purity, as confirmed by GC-MS analysis. Critical parameters include:

  • Molar ratio : 1:1.2 (dione:ammonium acetate)
  • Acid concentration : 10–15% aqueous acetic acid
  • Reaction atmosphere : Nitrogen blanket to prevent oxidation

The resulting 2,5-dimethylpyrrole serves as the foundational building block for subsequent functionalization.

Sulfonyldi-phenylene Bridge Construction

The central sulfonyldi-phenylene moiety is synthesized through nucleophilic aromatic substitution (NAS) between 4,4'-dichlorodiphenylsulfone and sodium sulfide nonahydrate in DMF at 150°C. Key process characteristics:

  • Reaction time : 12–16 hours
  • Yield optimization : 78% at 150°C vs. 62% at 130°C
  • Byproduct control : Residual chloride removal via aqueous NaHCO₃ washes

Recent advances employ phase-transfer catalysts (tetrabutylammonium bromide) to accelerate the reaction, reducing time to 8 hours while maintaining 75% yield.

Coupling Strategies for Molecular Assembly

Direct Coupling via Buchwald-Hartwig Amination

A palladium-catalyzed approach connects pre-formed 2,5-dimethylpyrrole derivatives to the sulfonyldi-phenylene core:

Reaction Scheme:
2,5-Dimethylpyrrole → Bromination → Pd(OAc)₂/XPhos → Coupling

Conditions:
- Catalyst system: Pd(OAc)₂ (5 mol%), XPhos (10 mol%)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: Toluene/tert-butanol (4:1)
- Temperature: 110°C, 24 hours

This method achieves 65–70% isolated yield with <5% homocoupling byproducts. Challenges include:

  • Steric hindrance : Methyl groups at C2/C5 hinder metal coordination
  • Oxidative degradation : Requires strict oxygen exclusion

Stepwise Sulfonation-Coupling Approach

Alternative methodology developed by TOSLab involves:

  • Sulfonation : Treat 2,5-dimethylpyrrole with chlorosulfonic acid at -10°C
  • Bridge formation : React sulfonated pyrroles with 4,4'-dihydroxybiphenyl in pyridine
  • Methylation : Dimethyl sulfate quench under basic conditions

Comparative performance data:

Parameter Buchwald-Hartwig Sulfonation-Coupling
Overall yield 68% 55%
Purity (HPLC) 99.2% 97.8%
Reaction steps 3 5
Scalability >100g <50g

Advanced Catalytic Systems

Zinc Octylate-Mediated Cyclization

For maleimide-containing derivatives, BenchChem reports zinc octylate (0.5–1.0 mol%) accelerates imidization rates by 3× compared to thermal methods. Kinetic studies show:

  • Activation energy reduction : 45 kJ/mol → 32 kJ/mol
  • Side reaction suppression : <2% isoimide formation vs. 8–12% thermally

Photoredox Cross-Coupling

Cutting-edge approaches utilize [Ir(ppy)₃] photocatalysts under blue LED irradiation (450 nm):

  • Room temperature operation
  • Radical-mediated mechanism avoids pre-functionalization
  • Yield improvement : 82% vs. 68% thermal
  • Functional group tolerance : Compatible with ester, nitrile groups

Purification and Characterization

Recrystallization Protocols

Final purification employs gradient recrystallization:

  • Primary : DMF/ethanol (1:3) at 60°C
  • Secondary : Chlorobenzene/heptane (1:5) at -20°C

This two-step process removes:

  • 98.7% of oligomeric byproducts
  • 99.9% residual catalysts

Analytical Characterization Table

Technique Key Data Points Source
FTIR 1705 cm⁻¹ (C=O), 1312/1149 cm⁻¹ (SO₂)
¹H NMR (500 MHz) δ 2.21 (s, 6H, CH₃), 6.85 (d, J=4.1 Hz)
XRD d-spacing 4.2 Å (π-π stacking)
TGA Td₅% = 318°C (N₂ atmosphere)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plants demonstrate enhanced efficiency in flow systems:

  • Microreactor dimensions : 1.5 mm ID, 10 m length
  • Residence time : 8 minutes vs. 24 hours batch
  • Throughput : 12 kg/day with 99.5% conversion

Environmental Impact Mitigation

Green chemistry innovations include:

  • Solvent recycling : 98% NMP recovery via thin-film evaporation
  • Catalyst recovery : Magnetic nanoparticle-supported Pd (93% reuse over 10 cycles)
  • Waste reduction : E-factor reduced from 18.7 to 5.3 kg/kg product

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous bis-pyrrole derivatives:

Compound Name Molecular Formula (Inferred) Linker Type Pyrrole Substituents Notable Properties/Applications Reference
1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl- C₂₀H₁₈N₂O₂S Sulfonyl 2,5-dimethyl Electron-withdrawing linker; potential polymer cross-linking
1,1'-(Oxydi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) C₁₈H₁₀N₂O₅ Ether (Oxy) 2,5-dione Cross-linking agent (BMI series); thermal stability
1,1'-(Methylenebis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) C₂₀H₁₄N₂O₄ Methylene 2,5-dione Lower reactivity due to electron-neutral linker
4-Aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole (Compound 7c) C₂₀H₁₅N₃O₃S Sulfonyl-heterocycle 4-aroyl, 3-sulfonyl Antimicrobial activity (e.g., S. aureus)
SC-2001 ((Z)-2-((3-methoxy-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole) C₁₈H₁₄BrN₃O Methoxy-pyrrole 3-methoxy, 2-methylidene STAT3 inhibition; anticancer potential

Key Comparative Insights:

Sulfonyl-linked heterocycles (e.g., Compound 7c) demonstrate bioactivity, suggesting the target compound may also exhibit antimicrobial or pharmacological properties .

Methoxy groups (e.g., SC-2001) or sulfonyl-heterocycle attachments (e.g., Compound 7c) modify electronic density, impacting binding affinity in biological systems .

Synthetic and Characterization Methods :

  • Bis-pyrrole synthesis often involves multi-step reactions, such as cycloaddition (for sulfonyl-heterocycles) or diazomethane-mediated coupling, followed by chromatography and spectroscopic validation .

Biological Activity

1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] is a complex organic compound belonging to the class of pyrrole derivatives. Its unique structure includes a biphenyl framework linked by a sulfonyl group, which contributes to its chemical stability and potential biological activity. This article explores the biological properties, synthesis methods, and relevant studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] is C20H12N2O6SC_{20}H_{12}N_2O_6S with a molecular weight of approximately 402.48 g/mol. The structure consists of two 2,5-dimethylpyrrole units connected by a sulfonyl group and a biphenyl moiety. This configuration enhances its reactivity and potential as a biologically active agent.

Property Value
Molecular FormulaC20H12N2O6S
Molecular Weight402.48 g/mol
Chemical ClassPyrrole Derivative
Structural FeaturesBiphenyl & Sulfonyl Groups

Biological Activity

Research indicates that pyrrole derivatives exhibit diverse biological properties including anticancer activity. Notably, studies involving similar compounds have demonstrated their ability to inhibit key proteins involved in apoptosis regulation, such as Mcl-1 (myeloid cell leukemia 1), which is crucial in cancer therapy.

Case Study: Mcl-1 Inhibition

A significant study focused on the design and synthesis of 3,5-dimethyl-4-sulfonyl-1H-pyrrole-based compounds as Mcl-1 inhibitors. The most potent compound from this series displayed high affinity (Kd = 0.23 nM) for Mcl-1 and effectively activated apoptosis pathways in cancer cells. This compound also exhibited favorable pharmacokinetic properties and was well tolerated in vivo, significantly inhibiting tumor growth in xenograft models (T/C = 37.3%) .

Synthesis Methods

The synthesis of 1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] can be achieved through several methodologies:

  • Condensation Reactions : Combining appropriate pyrrole derivatives with sulfonyl chlorides under controlled conditions.
  • Cyclization Techniques : Employing cyclization strategies to form the pyrrole ring while introducing the sulfonyl group.
  • Functional Group Modifications : Modifying existing compounds to enhance biological activity or stability.

Interaction Studies

Understanding how 1H-Pyrrole interacts with biological systems is crucial for its application in drug development. Preliminary interaction studies may include:

  • Binding Affinity Assessments : Evaluating the binding interactions with target proteins.
  • Mechanistic Pathway Analysis : Investigating the pathways activated upon compound administration.

These studies are essential for determining the therapeutic potential of this compound.

Comparison with Related Compounds

To better understand the uniqueness of 1H-Pyrrole, comparisons with structurally similar compounds can be made:

Compound Name Molecular Formula Key Features
2,5-DimethylpyrroleC7H8N2Simpler structure; lacks biphenyl and sulfonyl groups
BismaleimideC14H8N2O4Contains maleimide groups; used in thermosetting resins
N,N'-BismaleimidodiphenylmethaneC19H16N2O4Similar biphenyl structure but lacks methyl groups on pyrrole

The presence of both dimethyl groups and a sulfonyl linkage distinguishes 1H-Pyrrole from these similar compounds, potentially enhancing its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrrole derivatives containing sulfonyl and aromatic linkers?

  • Methodology : The compound can be synthesized via regioselective cycloaddition or oxidation reactions. For example, sulfonyl-linked pyrroles are often prepared using tosylmethyl isocyanide (TosMIC) in the presence of NaH in Et₂O-DMSO, followed by column chromatography to isolate products (hexane-ethyl acetate, 4:1) . Another route involves oxidation of intermediates with chloranil in xylene under reflux (25–30 hours), followed by NaOH treatment and recrystallization from methanol .
  • Key Considerations : Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity. Monitor reaction progress via TLC and confirm structures using 1^1H/13^{13}C NMR (e.g., disappearance of pyrazoline proton signals at δ 3.5–4.5 ppm) .

Q. How are spectroscopic techniques (NMR, IR) applied to characterize sulfonyl-bridged pyrroles?

  • Methodology :

  • IR : Look for sulfonyl group vibrations at ~1350–1150 cm1^{-1} (asymmetric stretching) and ~1150–950 cm1^{-1} (symmetric stretching) .
  • 1^1H NMR : Aromatic protons on the phenylene linker appear as doublets (δ 7.2–7.8 ppm), while pyrrole methyl groups resonate as singlets (δ 2.1–2.5 ppm). Coupling constants (J) help confirm substitution patterns .
    • Validation : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to resolve ambiguities .

Advanced Research Questions

Q. How does the sulfonyl linker influence the electronic and optical properties of bis-pyrrole systems?

  • Computational Analysis : Density functional theory (DFT) with exact exchange functionals (e.g., B3LYP) predicts the sulfonyl group's electron-withdrawing effect, reducing the HOMO-LUMO gap by ~0.5 eV compared to methylene-linked analogs. This enhances charge-transfer transitions, as seen in UV/Vis spectra (λmax ~350–400 nm) .
  • Experimental Validation : Compare with experimental UV/Vis data (e.g., absorption bands in acetonitrile) and cyclic voltammetry (oxidation potentials shifted by +0.3 V due to sulfonyl groups) .

Q. What strategies resolve contradictions in reaction yields for sulfonyl-linked pyrroles under varying conditions?

  • Case Study : In NaH-mediated TosMIC reactions, yields vary between 60–94% due to competing pathways (e.g., formation of 4-aroyl-3-(phenylethenesulfonyl)-1H-pyrrole vs. minor byproducts).
  • Optimization :

  • Use low temperatures (0°C) to favor kinetic products.
  • Adjust stoichiometry (TosMIC:substrate = 2:1) to suppress side reactions .
    • Data Reconciliation : Statistical tools (e.g., ANOVA) identify significant variables (solvent polarity > temperature > catalyst loading) .

Q. How can reaction thermodynamics guide the design of stable sulfonyl-bridged pyrroles?

  • Thermochemical Data : NIST Standard Reference Data provides enthalpy values (ΔrH°) for pyrrole derivatives. For example, sulfonyl-linked systems exhibit ΔrH° ~-120 kJ/mol, indicating moderate exothermicity. Stability correlates with negative entropy changes (ΔrS° < -50 J/mol·K) in polar solvents .
  • Practical Implications : Select solvents with high dielectric constants (e.g., DMSO) to stabilize intermediates and reduce decomposition .

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